molecular formula C27H30Cl2O6 B13384706 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

カタログ番号: B13384706
分子量: 521.4 g/mol
InChIキー: WOFMFGQZHJDGCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, commonly known as Mometasone Furoate (MF), is a synthetic corticosteroid with the molecular formula C₂₇H₃₀Cl₂O₆ and a molecular weight of 521.43 g/mol . Its structure features:

  • 9,21-Dichloro substitutions for enhanced receptor binding and metabolic stability.
  • 11β-Hydroxy group critical for anti-inflammatory activity.
  • 16α-Methyl group to reduce systemic absorption and prolong local action.
  • 17α-Furan-2-carboxylate ester improving lipophilicity and topical bioavailability .

MF is widely used in dermatology and respiratory medicine for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties, particularly in treating eczema, psoriasis, and allergic rhinitis .

特性

IUPAC Name

[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFMFGQZHJDGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861064
Record name 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis Strategy Overview

The compound is synthesized as a process-related impurity during mometasone furoate (MF) production. Key steps include:

Detailed Reaction Pathway

Starting Material

The synthesis begins with 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM, 6 ), a commercially available steroid intermediate.

Stepwise Preparation

Step Reaction Conditions Yield
1 Acetylation at C21 Ac₂O, KOAc, DMAC, 25°C 99%
2 Epoxide ring-opening HBr (48% aq.), AcOH, 0°C → 25°C 95%
3 Oxidation to 11-oxo PCC, CH₂Cl₂, 0°C → 25°C 74%
4 C17 hydroxy activation MsCl, DMAP, CH₂Cl₂, 0°C N/A
5 Acylation with 2-furoyl chloride Et₃N, DMAP, CH₂Cl₂, 0°C → 25°C 57%
6 Chlorination at C21 HClO₄, CH₂Cl₂, -10°C 73%
Key Reactions:
  • Step 3 : Pyridinium chlorochromate (PCC) oxidizes the C11 hydroxyl to a ketone, critical for glucocorticoid activity.
  • Step 5 : Acylation introduces the furan-2-carboxylate moiety, with DMAP enhancing nucleophilicity of the C17 hydroxyl.

Process Optimization

Critical Parameters

  • Temperature control : Reactions at ≤0°C minimize side products during epoxide ring-opening and chlorination.
  • Solvent selection : Dichloromethane (CH₂Cl₂) ensures solubility of intermediates, while DMAC facilitates acetylation.

Challenges

  • Intermediate stability : The 9α-bromo intermediate (10 ) is hygroscopic, requiring inert drying conditions.
  • Purification : Chromatography and crystallization (e.g., using methanol/water) achieve ≥96% purity.

Analytical Characterization

Method Key Data Source
¹H-NMR δ 0.88 (16α-CH₃), 1.44 (21-OAc), 6.53 (furan protons)
HPLC Retention time: 12.4 min (C18 column, MeCN/H₂O gradient)
MS [M+H]⁺: 521.4 (theoretical: 521.43)

Scale-Up Considerations

  • Multi-gram synthesis : Optimized protocols yield 30% overall from 6 at 10–50 g scales.
  • Cost reduction : Replacing chromatographic purification with crystallization improves feasibility.

化学反応の分析

Synthetic Pathway and Key Reactions

The compound is synthesized via a multi-step sequence starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM). Critical steps include epoxide ring opening , halogenation , and esterification (Figure 1) .

Degradation and Stability

The compound undergoes hydrolysis and oxidation under specific conditions:

Hydrolysis of the Ester Bond

  • Conditions : Aqueous acidic or basic media.

  • Products :

    • Furan-2-carboxylic acid (from ester cleavage) .

    • Mometasone (9,21-dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione) .

Oxidation of the 11-Hydroxy Group

  • Conditions : Exposure to oxidative agents (e.g., Cr³⁺/Zn systems) .

  • Product : 11-Keto derivatives, which are pharmacologically inactive .

Impurity Formation

Process-related impurities arise from incomplete reactions or stereochemical deviations:

Table 2: Common Impurities and Origins

Impurity NameStructural DeviationSource Reaction
9,21-Dichloro-16β-methyl isomer (EP Impurity S)16β-methyl configurationEpimerization during synthesis
11β,17-Di-O-furoateOver-acylation at C17Excess furan-2-carbonyl chloride
9-Chloro-21-hydroxy analogIncomplete chlorination at C21Suboptimal HCl treatment

Functional Group Reactivity

  • Diene System (C1-C4) : Susceptible to Diels-Alder reactions under thermal stress .

  • α,β-Unsaturated Ketone (C3) : Undergoes Michael addition with nucleophiles (e.g., thiols) .

  • Chlorine Atoms (C9, C21) : Participate in nucleophilic substitution under alkaline conditions .

Analytical Characterization

Critical methods for reaction monitoring include:

  • ¹H-NMR : Assignments for 16α-CH₃ (δ 0.90, d), 21-CH₂OCO (δ 4.87) .

  • HPLC : Resolves EP Impurity S (RRT 1.12) from the main peak (RRT 1.00) .

This compound’s reactivity is central to its synthesis, stability, and impurity profile. Controlled reaction conditions and stereochemical precision are essential to minimize byproducts and ensure pharmacological efficacy .

科学的研究の応用

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, also known as mometasone furoate, is a synthetic corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties .

Primary Applications

  • Treatment of Allergic Rhinitis: Mometasone furoate is effective for both prophylactic treatment of seasonal allergic rhinitis and the treatment of perennial allergic rhinitis . Clinical trials have demonstrated the efficacy of mometasone furoate nasal spray in treating allergic rhinitis .
  • Pharmaceutical Secondary Standard: Mometasone furoate is used as a pharmaceutical secondary standard and certified reference material .

Key Properties

  • Molecular Formula: C27H30Cl2O6C_{27}H_{30}Cl_2O_6
  • Molecular Weight: 521.43
  • Synonyms: Mometasone furoate, 9α,21-dichloro-11β-hydroxy-16α-methyl 3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Safety and Handling

  • Hazard Classification: Classified as Repr. 1B, indicating reproductive toxicity .
  • Precautionary Statements: Includes P201, P202, P280, P308 + P313, P405, and P501 .
  • Storage: Should be stored under specific conditions to maintain its stability and integrity . Storage Class 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
  • Restrictions: Handling may be restricted, requiring permits or BSL certification .

Analytical Information

  • SMILES String: C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)C@@HC[C@]2(C)[C@@]1(OC(=O)c5ccco5)C(=O)CCl
  • InChI Key: WOFMFGQZHJDGCX-ZULDAHANSA-N

類似化合物との比較

Key Structural Differences

The table below highlights structural variations among MF and related corticosteroids:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Mometasone Furoate (MF) 9,21-Cl; 11β-OH; 16α-Me; 17α-furan-2-carboxylate 521.43 Dichloro, furan ester
Fluticasone Furoate 6,9-F; 17α-(fluoromethylthio)carbonyl; 17β-furan-2-carboxylate 538.58 Trifluorinated, thioester, furan ester
Beclomethasone Dipropionate 9α-Cl; 16β-Me; 17,21-dipropionate 521.05 Chloro, dipropionate esters
Clobetasol Propionate 9-F; 21-Cl; 16β-Me; 17α-propionate 466.97 Fluoro-chloro, propionate ester
Betamethasone Dipropionate 9-F; 16β-Me; 17,21-dipropionate 504.56 Fluoro, dipropionate esters

Structural Insights :

  • Halogenation : MF’s dichloro substitutions (9,21-Cl) enhance glucocorticoid receptor (GR) affinity compared to fluoro-substituted analogs like Fluticasone .
  • Ester Groups : MF’s furan ester improves topical retention versus propionate/dipropionate esters (e.g., Clobetasol, Beclomethasone), which are more lipophilic and systemically absorbed .
  • Stereochemistry : The 16α-methyl in MF reduces mineralocorticoid activity, unlike 16β-methyl derivatives (e.g., Betamethasone) .

Pharmacological and Clinical Comparisons

Parameter Mometasone Furoate Fluticasone Furoate Clobetasol Propionate
Potency (Relative) High (Topical) Very High (Inhaled) Ultra-High (Topical)
Receptor Binding (GR) 1,200-fold vs. cortisol 1,800-fold vs. cortisol 3,000-fold vs. cortisol
Half-Life 5–6 hours (plasma) 12–24 hours (plasma) 2–3 hours (plasma)
Primary Use Eczema, allergic rhinitis Asthma, allergic rhinitis Severe dermatitis

Key Findings :

  • Potency : Clobetasol’s ultra-high potency stems from its 9-F/21-Cl substitution and propionate ester, enabling deeper skin penetration .
  • Half-Life : Fluticasone’s extended half-life is attributed to its trifluorinated structure and resistance to hepatic metabolism .
  • Safety : MF’s 16α-methyl and furan ester minimize hypothalamic-pituitary-adrenal (HPA) axis suppression compared to Betamethasone .

Stability and Impurity Profiles

MF exhibits stability under controlled conditions but degrades under oxidative stress to form impurities like:

  • 21-Chloro-9,11-epoxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate (EP Impurity D) .
  • 16-epi-Mometasone Furoate (stereoisomer with reduced activity) .

In contrast, Beclomethasone Dipropionate degrades to 9α-chloro derivatives, while Fluticasone Furoate forms sulfoxide metabolites under UV exposure .

生物活性

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, commonly known as Mometasone Furoate , is a synthetic corticosteroid with notable biological activities. This compound is primarily used in dermatology and respiratory medicine due to its potent anti-inflammatory properties. This article aims to explore the biological activity of Mometasone Furoate, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C27H30Cl2O6
  • Molecular Weight : 521.43 g/mol
  • CAS Number : 2231764-75-1
  • IUPAC Name : [(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo...furan-2-carboxylate]

Mometasone Furoate exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses.
  • Inhibition of Pro-inflammatory Cytokines : The compound inhibits the synthesis of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
  • Vasoconstriction : Mometasone induces vasoconstriction in inflamed tissues, reducing edema and erythema.

Anti-inflammatory Effects

Mometasone Furoate has been extensively studied for its anti-inflammatory properties. It is effective in treating various inflammatory conditions such as:

  • Asthma : Clinical trials have demonstrated its efficacy in reducing airway inflammation and improving lung function in patients with persistent asthma .
StudyPopulationOutcome
Clinical Trial 1Adults with asthmaSignificant reduction in asthma exacerbations
Clinical Trial 2Children with allergic rhinitisImprovement in nasal symptoms

Antipruritic Activity

The compound also exhibits antipruritic effects, making it suitable for treating dermatological conditions like eczema and psoriasis. Its application reduces itching and enhances patient comfort.

Case Studies

Several case studies highlight the effectiveness of Mometasone Furoate in clinical settings:

  • Case Study on Allergic Rhinitis : A meta-analysis of randomized controlled trials indicated that Mometasone nasal spray significantly alleviates symptoms of allergic rhinitis compared to placebo .
  • Case Study on Atopic Dermatitis : In patients with atopic dermatitis, topical application resulted in substantial improvement in skin lesions and reduced pruritus within two weeks .

Pharmacokinetics

Mometasone Furoate is characterized by high lipophilicity, which enhances its penetration through biological membranes. Its pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed following topical application.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized by liver enzymes.

Safety and Side Effects

While Mometasone is generally well-tolerated, potential side effects include:

  • Skin atrophy with prolonged use.
  • Localized infections.

Q & A

Q. What are the validated analytical methods for quantifying this compound in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. Key parameters include:

  • Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile:water (65:35 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm.
  • Linearity : 10–200 µg/mL (R² > 0.999).
    This method effectively separates degradation products and excipients, ensuring specificity and accuracy .

Q. How is the crystal structure of this compound determined?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Critical steps include:

  • Data collection at 100 K to minimize thermal motion.
  • Hydrogen bonding analysis to confirm stereochemistry (e.g., 11β-hydroxy and 16α-methyl groups).
  • Validation via R-factor (< 0.05) and electron density maps .

Q. What are the primary degradation pathways under stress conditions?

Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) reveal:

  • Acidic conditions : Hydrolysis of the furan-2-carboxylate ester.
  • Oxidative conditions : Epoxidation at the 1,4-diene moiety.
  • Photolysis : Cleavage of the dichloro substituents.
    Stability-indicating HPLC methods are essential to monitor these pathways .

Q. How does the compound’s structure relate to its anti-inflammatory activity?

Answer: The 9,21-dichloro and 16α-methyl groups enhance glucocorticoid receptor binding affinity. The 11β-hydroxy group is critical for receptor activation, while the furan-2-carboxylate ester improves lipophilicity and tissue retention. Comparative studies with analogs (e.g., triamcinolone) highlight the role of halogenation in potency .

Q. What starting materials are used in its synthesis?

Answer: Synthesis typically begins with pregnane derivatives. Key steps include:

  • Halogenation (e.g., Cl₂ or SOCl₂) at C9 and C21.
  • Selective oxidation to form the 3,20-dione.
  • Esterification with furan-2-carbonyl chloride.
    Process impurities (e.g., over-halogenated byproducts) require rigorous purification .

Advanced Research Questions

Q. What challenges arise in optimizing its synthetic yield?

Answer: Key challenges include:

  • Stereoselectivity : Ensuring correct configuration at C11 and C16.
  • Byproduct formation : Uncontrolled halogenation at C6 or C17.
  • Scalability : Maintaining low temperatures during esterification.
    Strategies like catalytic asymmetric synthesis or enzymatic resolution may improve efficiency .

Q. How can stability-indicating methods resolve co-elution with degradation products?

Answer: Use orthogonal techniques:

  • HPLC-DAD : Compare UV spectra of peaks.
  • LC-MS/MS : Confirm molecular weights of degradants.
  • Forced degradation : Correlate retention times with stress conditions.
    Method validation per ICH Q2(R1) ensures robustness .

Q. How to assess its environmental impact post-disposal?

Answer: Follow the INCHEMBIOL framework:

  • Phase 1 : Measure logP (2.8) and soil adsorption coefficient (Koc = 450 L/kg).
  • Phase 2 : Aquatic toxicity testing (e.g., Daphnia magna EC₅₀).
  • Phase 3 : Model biodegradation pathways (e.g., hydroxylation via cytochrome P450).
    High persistence in water necessitates advanced oxidation processes for remediation .

Q. How to address contradictions between in vitro and in vivo efficacy data?

Answer: Conduct systematic analysis:

  • Pharmacokinetics : Check bioavailability (e.g., plasma protein binding > 90%).
  • Metabolite profiling : Identify active/inactive derivatives.
  • Receptor assays : Compare binding affinity across species.
    Contradictions may arise from species-specific metabolism or assay sensitivity limits .

Q. What role does polymorphism play in its therapeutic efficacy?

Answer: Polymorphs (e.g., Form I vs. II) affect solubility and dissolution rates. Characterization methods:

  • DSC/TGA : Identify melting points and thermal stability.
  • PXRD : Confirm crystalline phase purity.
  • Dissolution testing : Correlate with in vivo absorption.
    Form I shows higher bioavailability due to faster dissolution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。